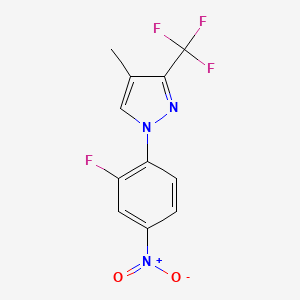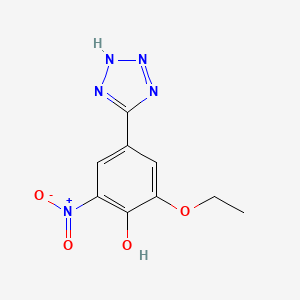
1-(2-Fluoro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with fluoro, nitro, methyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Pyrazole Formation: Cyclization reactions to form the pyrazole ring.
Substitution Reactions: Introduction of methyl and trifluoromethyl groups through various substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-Fluoro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The fluoro and nitro groups can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of advanced materials with specific electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and molecular pathways.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and trifluoromethyl enhances its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to its observed effects.
Comparison with Similar Compounds
1-(2-Fluoro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:
This compound: Similar in structure but with different substituents.
This compound: Another pyrazole derivative with unique properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H7F4N3O2 |
|---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C11H7F4N3O2/c1-6-5-17(16-10(6)11(13,14)15)9-3-2-7(18(19)20)4-8(9)12/h2-5H,1H3 |
InChI Key |
MDOWGAXMOHEJHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C(F)(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(naphthalen-1-yl)-N'-{(E)-[1-(naphthalen-1-yl)-3-phenyl-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B10903441.png)

![Ethyl 2-{[3,5-bis(aminocarbonyl)phenyl]hydrazono}-3-oxobutanoate](/img/structure/B10903463.png)
![4-bromo-N-(4-{[(2E)-2-(2-methylbenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B10903470.png)


![1-[3-(1,3-Benzodioxol-5-YL)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-[3-(4-bromo-3-nitro-1H-pyrazol-1-YL)-1-adamantyl]-1-ethanone](/img/structure/B10903482.png)
![1-[(4-chlorophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10903484.png)
![7-({3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10903490.png)

![3-(1H-benzimidazol-2-yl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B10903503.png)



